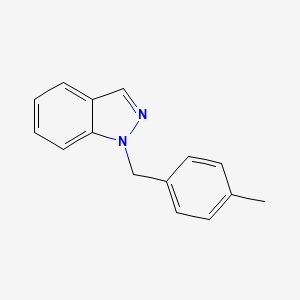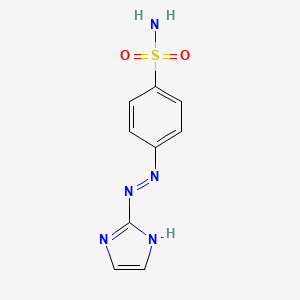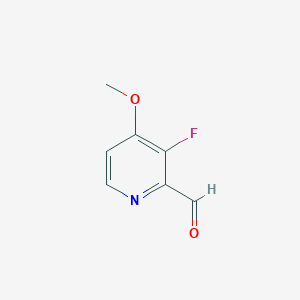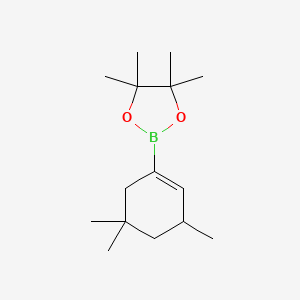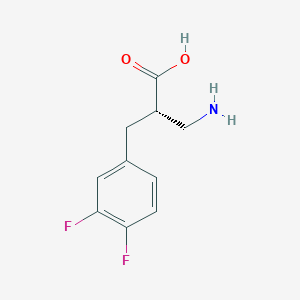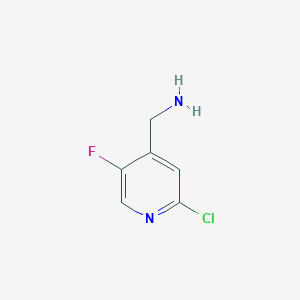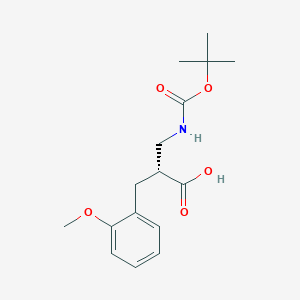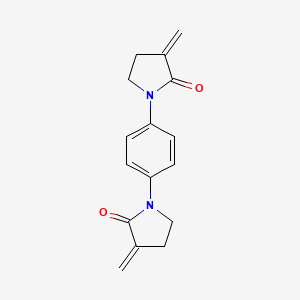
3-Methyl-3-aminoazetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-aminoazetidine hydrochloride is a four-membered heterocyclic compound containing both an amino group and a methyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-aminoazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-3-methylazetidine with ammonia or an amine in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-3-aminoazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, amines, and azetidine derivatives with functional groups such as hydroxyl, thiol, and alkyl groups .
Applications De Recherche Scientifique
3-Methyl-3-aminoazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a scaffold in the design of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-aminoazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its unique structure allows it to form stable complexes with enzymes and receptors, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Azetidine: A four-membered ring compound with a nitrogen atom.
3-Aminoazetidine: Similar to 3-Methyl-3-aminoazetidine but lacks the methyl group.
3-Methylazetidine: Similar to 3-Methyl-3-aminoazetidine but lacks the amino group.
Uniqueness: 3-Methyl-3-aminoazetidine hydrochloride is unique due to the presence of both a methyl and an amino group on the azetidine ring.
Propriétés
Numéro CAS |
132771-11-0 |
|---|---|
Formule moléculaire |
C4H11ClN2 |
Poids moléculaire |
122.60 g/mol |
Nom IUPAC |
3-methylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-4(5)2-6-3-4;/h6H,2-3,5H2,1H3;1H |
Clé InChI |
MGFGPVNDVPJEHD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)
